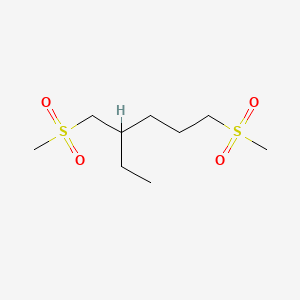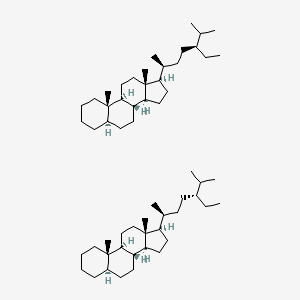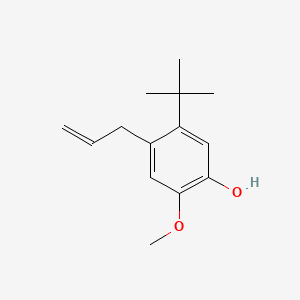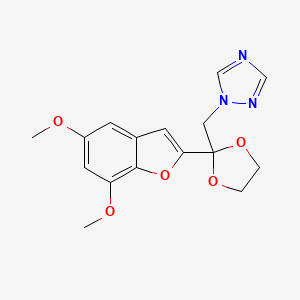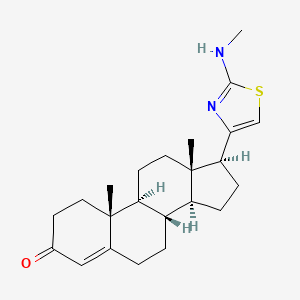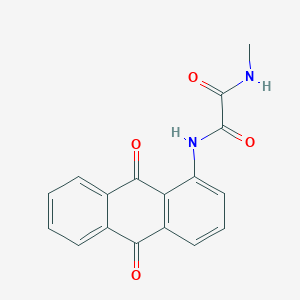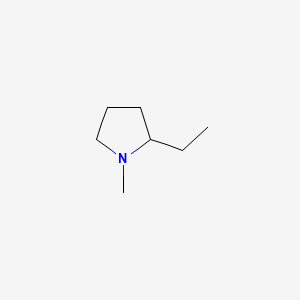
2-Ethyl-1-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-methylpyrrolidine is a heterocyclic organic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, characterized by the presence of an ethyl group at the second position and a methyl group at the first position of the pyrrolidine ring
Preparation Methods
The synthesis of 2-Ethyl-1-methylpyrrolidine can be achieved through several routes. One common method involves the alkylation of 2-ethylpyrrolidine with iodomethane . The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or dimethylformamide.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields . This method can be advantageous for producing large quantities of the compound with high purity.
Chemical Reactions Analysis
2-Ethyl-1-methylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction reactions can convert the compound into different amine derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it can act as an inhibitor of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), enzymes involved in DNA damage repair . This interaction can lead to the modulation of cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
2-Ethyl-1-methylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Methylpyrrolidine: This compound lacks the ethyl group at the second position, which can significantly alter its chemical properties and reactivity.
2-Pyrrolidinone, 1-methyl-: This derivative contains a carbonyl group, making it more reactive in certain chemical reactions compared to this compound.
Pyrrolidine-2-one: Another similar compound, which has different applications due to its distinct chemical structure and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
26158-82-7 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-ethyl-1-methylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-3-7-5-4-6-8(7)2/h7H,3-6H2,1-2H3 |
InChI Key |
IDQXZLKEWHBPCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


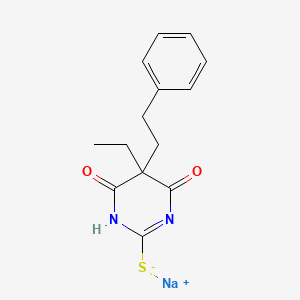

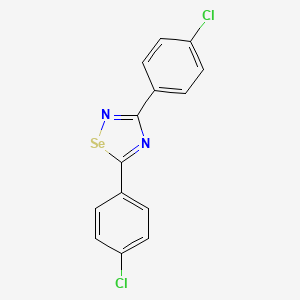
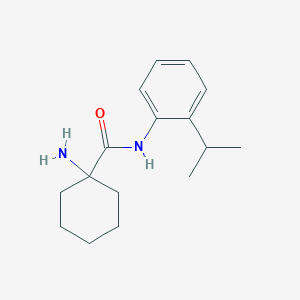
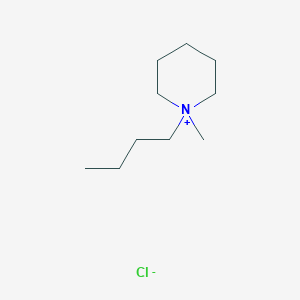

![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
